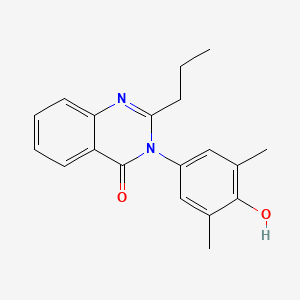
14-Amino-3,6,9,12-tetraazatetradecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Amino-3,6,9,12-tetraazatetradecan-1-ol is a chemical compound with the molecular formula C₁₀H₂₄N₄O. It is a polyamine with four nitrogen atoms and one hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Amino-3,6,9,12-tetraazatetradecan-1-ol typically involves the reaction of polyamines with alkylating agents. One common method is the reaction of triethylenetetramine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of reactors for the controlled addition of reactants, followed by purification steps like crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
14-Amino-3,6,9,12-tetraazatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
14-Amino-3,6,9,12-tetraazatetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Acts as a chelating agent for metal ions in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 14-Amino-3,6,9,12-tetraazatetradecan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding, ionic interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its diverse effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
1,14-Diamino-3,6,9,12-tetraoxatetradecane: Similar structure but with ether linkages instead of amine groups.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, making it useful for click chemistry applications.
Uniqueness
14-Amino-3,6,9,12-tetraazatetradecan-1-ol is unique due to its combination of multiple amine groups and a hydroxyl group, providing a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
3403-79-0 |
|---|---|
Fórmula molecular |
C10H27N5O |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C10H27N5O/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h12-16H,1-11H2 |
Clave InChI |
LWRORSVTLSYHQZ-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCNCCNCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



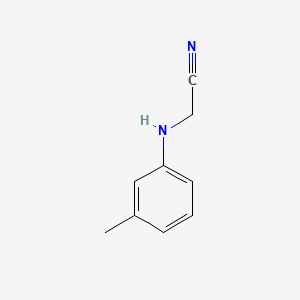
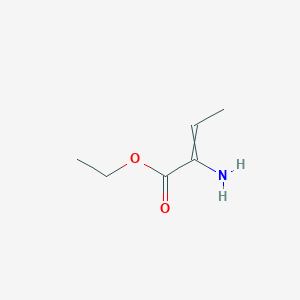

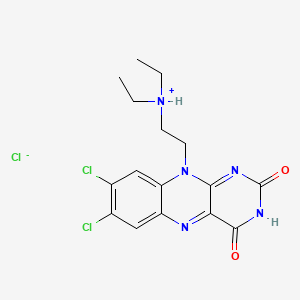
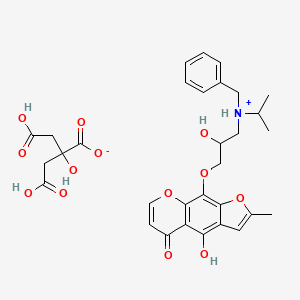
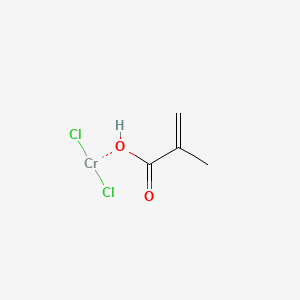

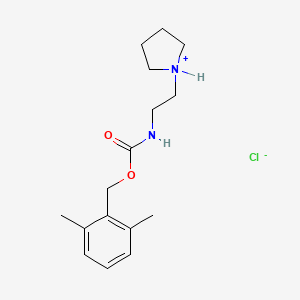
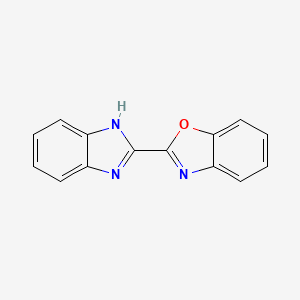

![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)

